(6-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
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Overview
Description
JWH 210 6-ethylnaphthyl isomer is a synthetic cannabinoid that belongs to the naphthoylindole family. It is structurally similar to other synthetic cannabinoids and is used primarily as an analytical reference standard in forensic and research applications . The compound is characterized by the presence of an ethyl group at the 6-position of the naphthyl ring, distinguishing it from other positional isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 210 6-ethylnaphthyl isomer involves the reaction of 6-ethylnaphthyl ketone with 1-pentyl-1H-indole-3-carboxylic acid. The reaction typically occurs under acidic conditions, with the use of a strong acid such as hydrochloric acid to catalyze the formation of the desired product . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of JWH 210 6-ethylnaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
JWH 210 6-ethylnaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
JWH 210 6-ethylnaphthyl isomer is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: To study the interaction of synthetic cannabinoids with cannabinoid receptors in cell cultures and animal models.
Medicine: Investigating the pharmacological effects and potential therapeutic applications of synthetic cannabinoids.
Mechanism of Action
JWH 210 6-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors, primarily the CB1 and CB2 receptors, in the central nervous system and peripheral tissues. The binding of the compound to these receptors activates intracellular signaling pathways, leading to various physiological and pharmacological effects. The compound mimics the action of endogenous cannabinoids, such as anandamide, by interacting with the same molecular targets .
Comparison with Similar Compounds
Similar Compounds
JWH 122: Another synthetic cannabinoid with a methyl group at the naphthyl ring.
JWH 210: The parent compound with an ethyl group at a different position on the naphthyl ring.
JWH 018: A well-known synthetic cannabinoid with a different substitution pattern on the indole ring.
Uniqueness
JWH 210 6-ethylnaphthyl isomer is unique due to the specific positioning of the ethyl group on the naphthyl ring, which can influence its binding affinity and activity at cannabinoid receptors. This positional isomerism can result in different pharmacological profiles and metabolic pathways compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C26H27NO |
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Molecular Weight |
369.5 |
IUPAC Name |
(6-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(22-11-6-7-13-25(22)27)26(28)23-12-9-10-20-17-19(4-2)14-15-21(20)23/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3 |
InChI Key |
GNPOOHZSCSYKPJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)CC |
Synonyms |
(6-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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